6-氨基-9-(5-邻-膦酸基-β-D-阿拉伯呋喃糖基)-9H-嘌呤-2-醇

描述

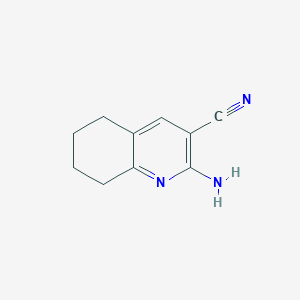

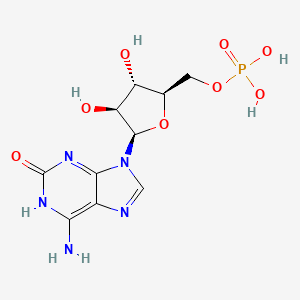

6-Amino-9-(5-O-phosphono-β-D-arabinofuranosyl)-9H-purin-2-ol , also known by its chemical formula C₁₀H₁₄N₅O₈P , is a nucleoside analog. It belongs to the class of purine derivatives and exhibits interesting biological properties.

Synthesis Analysis

The synthesis of this compound involves the incorporation of an amino group at the 6-position of the purine ring. The arabinofuranosyl moiety is attached at the 9-position, and a phosphono group is linked to the 5-position. The synthetic route typically involves protecting groups, nucleophilic substitutions, and deprotection steps.

Molecular Structure Analysis

The molecular structure of 6-Amino-9-(5-O-phosphono-β-D-arabinofuranosyl)-9H-purin-2-ol consists of a purine base (adenine) linked to a β-D-arabinofuranosyl sugar via a phosphono group. The purine ring contains nitrogen atoms, and the sugar moiety contributes to its overall polarity.

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. It may undergo phosphorylation, glycosylation, or hydrolysis reactions. Additionally, it can serve as a substrate for enzymes involved in nucleotide metabolism.

Physical And Chemical Properties Analysis

- Molecular Weight : Approximately 363.06 g/mol

- Solubility : Soluble in water and polar solvents

- Melting Point : Varies depending on crystalline form

- Appearance : White crystalline powder

科学研究应用

合成和质量控制

- 该化合物被合成,用作氟达拉滨磷酸盐(一种化疗药物)质量控制中的参考物质。它是通过取代反应获得的,并使用反相高效液相色谱法纯化。其结构由高分辨质谱和核磁共振技术确认 (金西平,2012 年)。

生物和药物化学

- 该化合物参与合成非环核苷酸类似物。该过程包括与碳酸亚乙酯和二异丙基(甲苯磺酰氧基甲基)膦酸酯的反应,从而产生异构化合物。然而,在研究中,这些类似物并没有显示出显着的抗病毒或细胞抑制活性 (P. Alexander 等,2000 年)。

酶抑制

- 它作为前体用于合成 [[(鸟嘌呤烷基)膦酰基]甲基]膦酸,这是人红细胞嘌呤核苷磷酸化酶 (PNPase) 的有效抑制剂。这种抑制活性在探索包括白血病在内的各种疾病的治疗方案的研究中至关重要 (J. Kelley 等,1995 年)。

安全和危害

- Toxicity : As with any nucleoside analog, caution is necessary due to potential cytotoxicity.

- Handling : Follow standard laboratory safety protocols.

- Environmental Impact : Dispose of waste properly to prevent environmental contamination.

未来方向

Research on this compound should explore:

- Biological Activity : Investigate its antiviral, anticancer, or immunomodulatory effects.

- Structural Modifications : Design analogs with improved properties.

- Drug Development : Assess its potential as a therapeutic agent.

属性

IUPAC Name |

[(2R,3S,4S,5R)-5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-7-4-8(14-10(18)13-7)15(2-12-4)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCGQFDYTLYDPF-FJFJXFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211379 | |

| Record name | 6-Amino-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol | |

CAS RN |

62314-92-5 | |

| Record name | 6-Amino-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062314925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-9-(5-O-PHOSPHONO-.BETA.-D-ARABINOFURANOSYL)-9H-PURIN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7LQW14UZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)